4,5-Dibromo-1,2-dimethyl-1H-imidazole 4,5-Dibromo-1,2-dimethyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 16954-05-5
VCID: VC21067303
InChI: InChI=1S/C5H6Br2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3
SMILES: CC1=NC(=C(N1C)Br)Br
Molecular Formula: C5H6Br2N2
Molecular Weight: 253.92 g/mol

4,5-Dibromo-1,2-dimethyl-1H-imidazole

CAS No.: 16954-05-5

Cat. No.: VC21067303

Molecular Formula: C5H6Br2N2

Molecular Weight: 253.92 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dibromo-1,2-dimethyl-1H-imidazole - 16954-05-5

Specification

CAS No. 16954-05-5
Molecular Formula C5H6Br2N2
Molecular Weight 253.92 g/mol
IUPAC Name 4,5-dibromo-1,2-dimethylimidazole
Standard InChI InChI=1S/C5H6Br2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3
Standard InChI Key IRPMMLNFWNJAMH-UHFFFAOYSA-N
SMILES CC1=NC(=C(N1C)Br)Br
Canonical SMILES CC1=NC(=C(N1C)Br)Br

Introduction

Physical and Chemical Properties

Solubility and Stability

This compound exhibits moderate solubility in polar organic solvents due to the presence of nitrogen atoms in the imidazole ring, which can engage in hydrogen bonding interactions . The solubility characteristics are crucial for its application in various chemical reactions and formulations. The compound demonstrates reasonable stability under normal storage conditions, although precautions should be taken to prevent degradation due to exposure to extreme conditions such as high temperatures or strong oxidizing environments.

Synthesis Methods

Laboratory Synthesis

The laboratory synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole typically involves the bromination of 1,2-dimethylimidazole. This reaction is commonly carried out using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of suitable solvents like acetic acid or chloroform. The reaction conditions must be carefully controlled to ensure selective bromination at the 4 and 5 positions of the imidazole ring. Temperature control is particularly important to prevent side reactions and to achieve high yields of the desired product.

Industrial Production

Industrial production methods for 4,5-Dibromo-1,2-dimethyl-1H-imidazole follow similar synthetic routes to laboratory methods but are scaled up and optimized for efficiency and cost-effectiveness. The process involves the use of industrial-grade reagents with stringent control over reaction parameters to achieve consistent high yields and purity. Industrial production may incorporate continuous flow processes and automated monitoring systems to maintain quality control throughout the manufacturing process.

Purification Techniques

After synthesis, the compound is typically purified through recrystallization or chromatographic techniques. These purification methods are essential for removing impurities and unreacted starting materials, resulting in a high-purity product suitable for research and commercial applications. The choice of purification technique depends on the scale of production, the nature of impurities present, and the required purity level for the intended application.

Reactivity and Chemical Behavior

Types of Reactions

4,5-Dibromo-1,2-dimethyl-1H-imidazole participates in various chemical reactions, with its reactivity profile largely dictated by the bromine substituents and the imidazole ring system. The compound commonly undergoes substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions . Additionally, it can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring or the substituents. The compound also serves as a valuable substrate in coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of carbon-carbon bonds.

Reaction Mechanisms

Applications and Uses

Research Applications

4,5-Dibromo-1,2-dimethyl-1H-imidazole serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its versatility in chemical transformations makes it an important reagent in organic synthesis research. The compound is also studied for its potential biological activities, including antimicrobial and anticancer properties. Research continues to explore its utility in developing novel compounds with specific functional attributes for various scientific investigations.

Industrial Applications

In industrial settings, 4,5-Dibromo-1,2-dimethyl-1H-imidazole is utilized in the production of specialty chemicals, dyes, and materials with specific properties. The compound's reactivity allows for its incorporation into various industrial processes aimed at creating products with enhanced performance characteristics. Its role as an intermediate in chemical synthesis pathways contributes to its industrial significance.

Pharmaceutical Relevance

The pharmaceutical industry has shown interest in 4,5-Dibromo-1,2-dimethyl-1H-imidazole due to the biological significance of the imidazole ring structure . Ongoing research is exploring its potential as a pharmaceutical intermediate or active ingredient in drug development. The compound's structural features make it a candidate for investigation in medicinal chemistry programs targeting various therapeutic areas. The ability to undergo selective chemical modifications allows for the creation of derivatives with potentially enhanced biological activity.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 4,5-Dibromo-1,2-dimethyl-1H-imidazole exist, including 4-Bromo-1,2-dimethyl-1H-imidazole, which contains only one bromine atom . Another related compound is 4,5-Diiodo-1H-imidazole, which features iodine atoms instead of bromine at the 4 and 5 positions. These structural variations result in different chemical properties and applications. The table below provides a comparison of 4,5-Dibromo-1,2-dimethyl-1H-imidazole with its structural analogs:

CompoundSubstituentsKey CharacteristicsPrimary Applications
4,5-Dibromo-1,2-dimethyl-1H-imidazoleBr at 4,5; Me at 1,2Enhanced reactivity, steric hindranceBuilding block in synthesis, potential biological applications
4-Bromo-1,2-dimethyl-1H-imidazoleBr at 4; Me at 1,2Less reactive than dibromo analogConstruction of bioactive molecules
4,5-Diiodo-1H-imidazoleI at 4,5; H at 1,2Different reactivity due to iodine atomsForms coordination polymers with metal ions
1,2-DimethylimidazoleH at 4,5; Me at 1,2Lacks halogen reactivityStarting material for synthesis

Functional Similarities and Differences

The functional similarities and differences between 4,5-Dibromo-1,2-dimethyl-1H-imidazole and its analogs are primarily determined by the nature and position of substituents. The presence of two bromine atoms in 4,5-Dibromo-1,2-dimethyl-1H-imidazole provides enhanced reactivity in substitution reactions compared to monobromo derivatives . The methyl groups at positions 1 and 2 contribute to steric effects and influence the electronic properties of the imidazole ring. These structural features collectively determine the compound's behavior in chemical reactions and its potential applications.

Comparative Reactivity

The reactivity of 4,5-Dibromo-1,2-dimethyl-1H-imidazole differs from its analogs based on the nature of the halogen substituents and the presence of methyl groups. Compared to 4,5-Diiodo-1H-imidazole, the bromine-containing compound exhibits different reactivity in coupling reactions due to the varying properties of bromine versus iodine as leaving groups. The dibrominated compound shows greater reactivity in substitution reactions compared to monobrominated analogs like 4-Bromo-1,2-dimethyl-1H-imidazole . These differences in reactivity profiles make each compound suitable for specific applications in chemical synthesis and research.

Recent Research and Developments

Current Studies

Recent research involving 4,5-Dibromo-1,2-dimethyl-1H-imidazole has focused on exploring its potential in various applications. Studies are investigating its role as a precursor in the synthesis of compounds with biological activity. Research into the compound's reactivity under different conditions continues to reveal new transformation pathways and potential applications. Current investigations also address optimizing synthesis methods to improve yield, purity, and cost-effectiveness.

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